Natural Yellow 18

Description

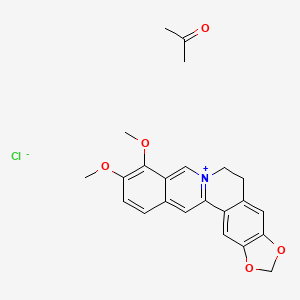

Natural Yellow 18 (CI 75160), also known as berberine, is an isoquinoline alkaloid primarily derived from Berberis vulgaris (barberry) and related species . Its chemical structure consists of a benzodioxole core fused with a quinolizidine system (C${20}$H${18}$NO$_4^+$), contributing to its bright yellow color and fluorescence under UV light . Berberine has dual applications as a natural dye and a bioactive compound, historically used in textiles and traditional medicine for its antimicrobial and anti-inflammatory properties .

The compound is typically extracted from barberry roots or stems, yielding a yellow crystalline powder soluble in polar solvents like ethanol but poorly soluble in water. Its stability is pH-dependent, with degradation observed under prolonged exposure to light or alkaline conditions .

Properties

Molecular Formula |

C23H24ClNO5 |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;propan-2-one;chloride |

InChI |

InChI=1S/C20H18NO4.C3H6O.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-3(2)4;/h3-4,7-10H,5-6,11H2,1-2H3;1-2H3;1H/q+1;;/p-1 |

InChI Key |

UMAAATZDEZLEAD-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 12β-Methyl-18-Nor-Bile Acids

Initial Esterification and Protection Steps

The synthesis begins with cholic acid (1 ), which undergoes esterification to form the methyl ester 21a . This step ensures solubility in organic solvents and facilitates subsequent reactions. Selective acetylation of the 3α- and 7α-hydroxy groups follows, yielding the diacetylated intermediate 22a . The use of acetic anhydride in pyridine achieves regioselective protection while preserving the 12α-hydroxy group for downstream functionalization.

Mesylation and Nametkin Rearrangement

Mesylation of 22a with methanesulfonyl chloride produces the mesylate 23a , a critical precursor for the Nametkin rearrangement. This reaction, conducted in glacial acetic acid with sodium acetate at 100°C, generates a mixture of Δ¹³,¹⁴-alkene (24a ) and Δ¹³,¹⁷-alkene (25a ) isomers in an average 1:2 ratio. The rearrangement mechanism involves a 1,2-methyl shift, facilitated by the mesylate leaving group, to form the 12β-methyl configuration (Scheme 2).

Table 1: Key Reaction Conditions for Nametkin Rearrangement

| Step | Reagents/Conditions | Yield (%) | Product Ratio (24a :25a ) |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride, pyridine | 92 | - |

| Rearrangement | NaOAc, HOAc, 100°C, 3 h | 86 | 1:2 |

| Hydrogenation | H₂, Pd/C, MeOH/H₂O | 89 | 2.5:1 (post-hydrogenation) |

Hydrogenation and Isomer Separation

Catalytic hydrogenation of the alkene mixture (24a and 25a ) over palladium on carbon in methanol/water selectively saturates the double bonds, yielding saturated bile acids 27a and 28a in a 2.5:1 ratio. The addition of water prevents esterification of the carboxylic acid moiety, a side reaction observed in neat methanol. Chromatographic separation on silver nitrate-impregnated silica gel resolves the isomers, though scale-up challenges necessitated alternative purification via fractional precipitation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Initial attempts to improve the Nametkin rearrangement using Zn(OAc)₂ as a catalyst showed no significant benefit compared to NaOAc/AcOH. The choice of acetic acid as both solvent and proton source proved optimal, balancing reaction rate and product stability. For hydrogenation, methanol/water (9:1) emerged as the preferred solvent system, minimizing esterification while maintaining catalyst activity.

Scalability and Process Efficiency

A large-scale synthesis (330 g starting material) demonstrated the robustness of the protocol (Scheme 5). Hydrolysis of the protected alkene mixture under basic conditions, followed by precipitation, enabled the isolation of deprotected intermediates 33 and 34 with >95% purity. This step eliminated impurities that previously hindered catalytic hydrogenation, underscoring the importance of intermediate purification in multi-step syntheses.

Analytical Characterization and Structural Elucidation

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy confirmed the structures of all intermediates and final products. For example, the Δ¹³,¹⁴-alkene 24a exhibited distinct vinyl proton signals at δ 5.35 ppm (1H, dt, J = 10.2, 2.1 Hz), while the Δ¹³,¹⁷-alkene 25a showed a singlet at δ 5.42 ppm (1H, s). X-ray crystallography of 28c unambiguously established the 12β-methyl-25-homo-18-nor configuration, resolving prior ambiguities in stereochemical assignments.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirmed the purity of 27a and 28a at >95%. Normal-phase chromatography on silica gel (ethyl acetate/petroleum ether gradient) effectively separated diastereomers, while reversed-phase systems (C18 column, methanol/water) provided complementary selectivity for analytical purposes.

Alternative Synthetic Routes and Derivatives

Arndt–Eistert Homologation for 25-Homo Analogues

The 25-homo derivatives 27c and 28c were synthesized via Arndt–Eistert homologation, extending the side chain by one carbon (Scheme S2). This five-step sequence achieved yields of 36% and 44%, respectively, highlighting the versatility of the core synthetic platform.

Beckmann Rearrangement for 24-Nor Analogues

A second-order Beckmann rearrangement of oxime 30 afforded the 24-nor bile acid 27b in 22% yield (Scheme S3). Although unoptimized, this route demonstrates the applicability of classical rearrangements in accessing structurally diverse bile acid analogues.

Chemical Reactions Analysis

Reactive Yellow 18 Degradation via Advanced Oxidation Processes (AOPs)

Reactive Yellow 18 (RY-18) is a chlorinated azo dye with complex degradation behavior under ionizing radiation. Key findings from gamma radiation/H₂O₂ treatment studies :

Reaction Mechanism

-

Primary step : Hydroxyl radicals (- OH) attack the azo bond (-N=N-), initiating cleavage:

-

Secondary oxidation : Low-molecular-weight organic acids (e.g., oxalic, formic) form, eventually mineralizing to CO₂ and H₂O .

Degradation Efficiency Under Varied Conditions

| Parameter | Optimal Value | Degradation Efficiency (%) |

|---|---|---|

| Absorbed gamma dose | 20 kGy | 99.0 |

| H₂O₂ concentration | 0.6 mL/L | 99.0 |

| pH | 3.0 | 96.5 |

Identified Degradation By-Products

| m/z Value | Molecular Formula | Compound Class | Status |

|---|---|---|---|

| 179.0 | C₆H₅NO₃S | Sulfonated benzene | Detected |

| 130.0 | C₄H₄N₂O₂ | Pyrazole derivative | Detected |

| 90.0 | C₃H₆O₃ | Carboxylic acid | Detected |

Solvent Yellow 18 Structural Reactivity

Solvent Yellow 18 (SY-18) is a pyrazolone-based azo dye with limited published reactivity data. Its structure suggests potential for:

-

Tautomerism : Azo-hydrazo tautomeric shifts under pH variation :

-

Photodegradation : Susceptibility to UV-induced cleavage of the azo bond, though experimental validation is absent in reviewed literature .

Toxicological Impact of Degradation

Gamma irradiation of RY-18 significantly reduces toxicity :

| Parameter | Untreated RY-18 | Treated RY-18 (20 kGy + H₂O₂) |

|---|---|---|

| Cytotoxicity (%) | 15.1 | 7.6 |

| Mutagenicity (TA98) | 100 | 18.7 |

| Mutagenicity (TA100) | 100 | 17.7 |

Comparative Analysis of Yellow 18 Dyes

| Property | Reactive Yellow 18 | Solvent Yellow 18 |

|---|---|---|

| Molecular Weight | 906.12 g/mol | 306.4 g/mol |

| Primary Application | Textile dyeing | Industrial solvents |

| Degradation By-Products | Organic acids, Cl⁻, SO₄²⁻ | Not reported |

| Environmental Persistence | Moderate (requires AOPs) | High (limited degradation data) |

Research Gaps and Limitations

-

No peer-reviewed studies confirm "Natural Yellow 18" as a distinct entity; existing data pertain solely to synthetic variants.

-

Solvent Yellow 18 lacks degradation pathway documentation, necessitating further photochemical studies.

-

Long-term ecotoxicological impacts of RY-18 degradation products remain uncharacterized .

Scientific Research Applications

Berberine has a wide range of scientific research applications across various fields:

Chemistry: Berberine is used as a natural dye and a fluorescent stain in histology.

Biology: It has been studied for its antibacterial, anti-inflammatory, and antioxidant properties.

Medicine: Berberine shows potential in treating conditions like diabetes, high cholesterol, and cardiovascular diseases.

Mechanism of Action

Berberine exerts its effects through multiple molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism . Berberine also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation and oxidative stress . Additionally, it affects various other pathways, including mitogen-activated protein kinase (MAPK), silent information regulator 1 (SIRT-1), and hypoxia-inducible factor 1α (HIF-1α) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Differences

| Compound | Natural Yellow 18 (Berberine) | Curcumin (Natural Yellow 3) | Daidzein | Solvent Yellow 18 (Synthetic) |

|---|---|---|---|---|

| Source | Berberis vulgaris | Curcuma longa (turmeric) | Soy isoflavones | Synthetic azo dye |

| Chemical Class | Isoquinoline alkaloid | Diarylheptanoid | Isoflavone | Monoazo compound |

| Molecular Formula | C${20}$H${18}$NO$_4^+$ | C${21}$H${20}$O$_6$ | C${15}$H${10}$O$_4$ | C${18}$H${18}$N$_4$O |

| Color Profile | Bright yellow | Orange-yellow | Light yellow | Intense yellow |

| Primary Use | Dye, medicine | Dye, spice, medicine | Nutraceutical | Industrial solvents, plastics |

Stability and Fastness Properties

- Natural Yellow 18 : Exhibits moderate light fastness but is prone to fading under alkaline conditions. Its stability in textiles improves with mordants like alum .

- Curcumin : Highly sensitive to light and pH changes, rapidly degrading in neutral or alkaline environments. Requires mordants (e.g., tin or chromium) for textile applications .

- Daidzein : Stable under acidic conditions but oxidizes in light, limiting its use as a dye. Primarily valued for estrogen-like bioactivity .

- Solvent Yellow 18 : Superior light and heat stability due to synthetic azo bonds, making it suitable for industrial applications without mordants .

Biological Activity

Natural Yellow 18, a compound derived from the barberry plant, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Source

Natural Yellow 18 is a natural dye primarily sourced from the barberry plant (Berberis vulgaris). It falls under the category of isoquinoline alkaloids, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activities

1. Antimicrobial Activity

Natural Yellow 18 exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for natural preservatives in food products. The effectiveness of Natural Yellow 18 against common pathogens is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Salmonella enterica | 40 µg/mL |

2. Anti-inflammatory Effects

Studies have shown that Natural Yellow 18 can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. This effect is particularly relevant in conditions such as arthritis and inflammatory bowel disease.

The biological activity of Natural Yellow 18 is thought to be mediated through several mechanisms:

- Cytokine Modulation : It has been observed to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its anti-inflammatory effects by reducing oxidative stress within cells.

- Cell Cycle Regulation : Research indicates that Natural Yellow 18 can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a study was conducted to evaluate the efficacy of Natural Yellow 18 as an antimicrobial agent in food preservation. Samples treated with Natural Yellow 18 showed a significant reduction in microbial load compared to untreated controls over a period of one week.

Case Study 2: Anti-inflammatory Properties

Another study focused on patients with rheumatoid arthritis who were supplemented with Natural Yellow 18. Results indicated a marked decrease in joint swelling and pain scores after four weeks of treatment, highlighting its potential therapeutic role.

Research Findings

Recent research has elucidated further insights into the biological activities of Natural Yellow 18:

- A study published in Nature detailed how Natural Yellow 18 interacts with cellular receptors involved in inflammation, potentially blocking pathways that lead to excessive inflammatory responses .

- Another investigation demonstrated that Natural Yellow 18 could enhance the immune response by promoting the activity of natural killer (NK) cells .

Q & A

Q. What methodologies enable the integration of Natural Yellow 18 into hybrid materials for photodynamic therapy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.